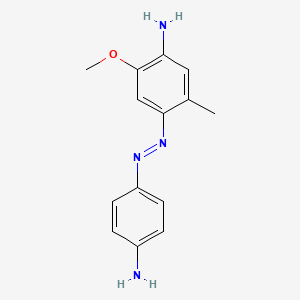

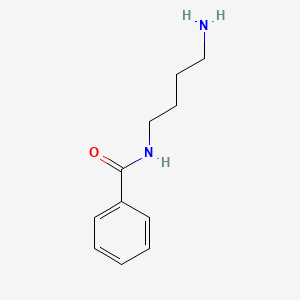

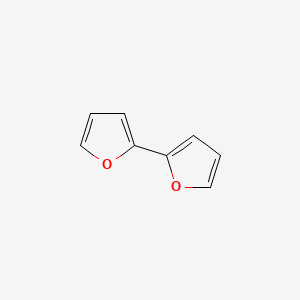

![molecular formula C29H33IN2 B1329610 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide CAS No. 19764-96-6](/img/structure/B1329610.png)

3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide is a useful research compound. Its molecular formula is C29H33IN2 and its molecular weight is 536.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Optical Switching and Nonlinear Optical Properties

A cyanine dye, 3H-Indolium, has been studied for its application in fast optical switching and nonlinear optical properties. When doped in nematic liquid crystals, it exhibits significant third-order nonlinear optical susceptibility, making it suitable for all-optical switching applications. This is due to its high amplified spontaneous emission (ASE) efficiency, which leads to a very fast response time in optical switching devices (Zhao-hui et al., 2006).

2. Photonic Materials and Optical Properties

The compound's role in fabricating photonic materials has been explored. When doped in poly(methyl) methacrylate (PMMA) films, it creates patterns in scattering and exhibits unique transmission spectra, which deviate from typical models. This suggests the potential for creating complex optical materials and devices with tailored properties (Courtwright et al., 2021).

3. Dye-Sensitized Solar Cells

In the field of renewable energy, 3H-Indolium derivatives have been used to improve photoelectric conversion efficiency in dye-sensitized solar cells. Their photophysical and electrochemical properties enhance the solar cell performance, indicating their potential as effective sensitizers for solar energy conversion (Wu et al., 2009).

4. Photoconductive Materials

The compound has been integrated into polymer films to create photoconductive materials. These materials demonstrate increased photoconductivity upon exposure to near-infrared radiation, highlighting their potential in applications like photodetectors or light-responsive devices (Davidenko et al., 2004).

5. Near-Infrared Light Amplification

3H-Indolium has been utilized in dye-doped polymer waveguides for near-infrared light amplification. The compound, when dispersed in specific polymers, exhibits a high net gain and low loss, making it suitable for applications in optical amplifiers and laser technology (Fujimoto et al., 2006).

6. Organic Semiconductor Enhancement

The compound's rolein enhancing organic semiconductor properties has been demonstrated. When combined with superweak coordinating anions, it forms a photoactive hybrid salt. This leads to improved fluorescence intensity, prolonged fluorescence lifetime, and smoother thin film surfaces, which are crucial for high-efficiency photovoltaic applications (Gesevičius et al., 2018).

7. Apoptosis Research

A novel method in apoptosis research involves the use of 3H-Indolium derivatives for cell staining in imaging-combined flow cytometry. This innovative approach provides new insights into cell apoptotic changes and has potential applications in various biological researches and clinical assays (Wang & Kubota, 2002).

8. Photoelectric Conversion in Solar Cells

Other derivatives of 3H-Indolium have been synthesized and identified for their potential in improving photoelectric conversion properties in solar cells. These derivatives exhibit broad absorption spectra and high photoelectric conversion yields, indicating their effectiveness in solar energy harvesting (Yao et al., 2003).

9. Corrosion Inhibition

Newly synthesized indolium-based ionic liquids, including 3H-Indolium derivatives, have shown promise as corrosion inhibitors for mild steel in acid medium. Their efficiency as inhibitors is inherently dependent on their structure, offering a novel approach to corrosion protection in industrial applications (Ahmed et al., 2019).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide' involves the condensation of 1,3,3-trimethyl-2-butanone with 1,3,5-heptatriene in the presence of a base to form the corresponding enone. This enone is then reacted with 1,3-dihydro-1,3,3-trimethyl-2H-indole in the presence of an acid catalyst to form the desired compound. The final step involves the quaternization of the indolium nitrogen with iodomethane to form the iodide salt.", "Starting Materials": [ "1,3,3-trimethyl-2-butanone", "1,3,5-heptatriene", "1,3-dihydro-1,3,3-trimethyl-2H-indole", "iodomethane" ], "Reaction": [ "Step 1: Condensation of 1,3,3-trimethyl-2-butanone with 1,3,5-heptatriene in the presence of a base to form the corresponding enone.", "Step 2: Reaction of the enone with 1,3-dihydro-1,3,3-trimethyl-2H-indole in the presence of an acid catalyst to form the desired compound.", "Step 3: Quaternization of the indolium nitrogen with iodomethane to form the iodide salt." ] } | |

CAS RN |

19764-96-6 |

Molecular Formula |

C29H33IN2 |

Molecular Weight |

536.5 g/mol |

IUPAC Name |

(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole;iodide |

InChI |

InChI=1S/C29H33N2.HI/c1-28(2)22-16-12-14-18-24(22)30(5)26(28)20-10-8-7-9-11-21-27-29(3,4)23-17-13-15-19-25(23)31(27)6;/h7-21H,1-6H3;1H/q+1;/p-1 |

InChI Key |

JKXWXYURKUEZHV-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |

Other CAS RN |

19764-96-6 |

physical_description |

Green to gold-brown powder; [Acros Organics MSDS] |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt](/img/structure/B1329544.png)